molecular formula C6H14O3 B017298 Trimethylolpropane CAS No. 101377-62-2

Trimethylolpropane

Cat. No. B017298
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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Description

Trimethylolpropane (TMP) is a triol that is widely used in the chemical industry for the production of various products such as coatings, adhesives, and resins. It is a colorless, odorless, and viscous liquid that has excellent chemical and physical properties. TMP is synthesized by the esterification of formaldehyde with isobutyraldehyde, followed by hydrogenation of the resulting product.

Scientific Research Applications

Food Contact Materials

Trimethylolpropane (TMP), mixed with triesters and diesters of n-octanoic and n-decanoic acids, has been evaluated for its safety in food contact materials. The assessment by the European Food Safety Authority (EFSA) concluded that it poses no safety concern for consumers when used in polyethylene terephthalate (PET) for all types of foods except fatty, high-alcoholic, and dairy products, provided its migration does not exceed 0.05 mg/kg food (Flavourings, 2010).

Polyurethane Production

In polyurethane production, TMP is frequently used as a trifunctional branching and chain-extending agent. Möller and Moritz (2006) analyzed the reactivities of TMP's three primary hydroxyl groups during reactions with diisocyanates. They found that the rate of subsequent reactions is affected by the addition of an isocyanate (Möller & Moritz, 2006).

Biolubricants

TMP has significant applications in biolubricants. Zulkifli et al. (2016) showed that TMP esters derived from palm oil methyl ester exhibit high lubricity properties and have comparable characteristics to fully formulated lubricants in terms of the coefficient of friction under various lubrication conditions (Zulkifli et al., 2016).

Polymer and Resin Production

TMP is used in the production of polymers and resins, as well as in photopolymer and flexographic printing plates and photoresists. It's also an ingredient in acrylic glues and anaerobic sealants. These applications were part of a toxicity study conducted by the National Toxicology Program (2005) (National Toxicology Program, 2005).

Suspension Polymerization

Schmid et al. (1991) explored the suspension polymerization of TMP with toluene as a pore-forming agent. They investigated the porosity of poly(TRIM) gels using various techniques and found bimodal pore-size distributions (Schmid, Kulin, & Flodin, 1991).

Biolubricant Synthesis

Qiao et al. (2017) studied the synthesis of trimethylolpropane trioleate (TMPTO) from oleic acid and TMP. They optimized the synthesis process and evaluated the properties of the product, demonstrating its potential as an environmentally friendly alternative to mineral oils (Qiao et al., 2017).

properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCRDAZUWHFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Record name trimethylolpropane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Trimethylolpropane
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

187041-27-6
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=187041-27-6
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DSSTOX Substance ID

DTXSID2026448
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline]
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name Trimethylolpropane
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Boiling Point

160 °C @ 5 MM HG
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Solubility

SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
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Vapor Pressure

0.0000449 [mmHg]
Record name Trimethylolpropane
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Product Name

Trimethylolpropane

Color/Form

WHITE POWDER OR PLATES, COLORLESS CRYSTALS

CAS RN

77-99-6
Record name Trimethylolpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Tris(hydroxymethyl)propane
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Record name Trimethylolpropane
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Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-
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Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
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Record name TRIMETHYLOLPROPANE
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Melting Point

58 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

As the polyisocyanate constituting the urethane resin, there can be mentioned, for example, hexamethylene diisocyanate, xylylene diisocyanate, 1-methyl-2,4-diisocyanate, cyclohexane phenylene diisocyanate, tolylene diisocyanate, chlorophenylene diisocyanate, diphenylmethane-4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenylmethane-4,4',4"-triisocyanate, xylylene-2,2'-diisocyanate, isopropylbenzene-2,4-diisocyanate, an adduct of 1 mole of trimethylol propane and 3 moles of tolylene diisocyanate, and high-molecular-weight polyisocyanates obtained by polymerization of the foregoing polyisocyanates.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanates
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
naphthalene-1,5-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triphenylmethane-4,4',4"-triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
xylylene-2,2'-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isopropylbenzene-2,4-diisocyanate
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
polyisocyanate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Ten
[Compound]
Name
1-methyl-2,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
cyclohexane phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
chlorophenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods III

Procedure details

29.4 grams of maleic anhydride and 13.4 grams of trimethylol propane crosslinker are reacted with stirring for 10 hours at 90° C. to form a clear water-soluble first intermediate reaction product containing unsaturated double bonds capable of undergoing free-radical polymerization and hydroxyl and carboxylic acid end groups. A second intermediate reaction product is formed by the reaction of 45.6 grams of tetrahydrophthalic anhydride and 13.4 grams of trimethylol propane under the same reaction condition. The two intermediate reaction products next are dissolved with stirring in 200 grams of water containing 25 grams of triethanol amine crosslinker, and 1.0 gram of cumyl hydroperoxide free radical initiator to form a homogenous solution. The homogenous solution next is coated on a multifilamentary glass roving and is cured as described in Example 1. A free-radical polymerization reaction and a cross-linking reaction take place via an esterification reaction. The resulting cured product is similarly stable and displays a high resistance upon exposure to boiling water that is assisted by the free-radical polymerization of the first intermediate reaction product that is made possible by the inclusion of the free-radical initiator.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods V

Procedure details

pentaerythritol or dulcitol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dulcitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylolpropane
Reactant of Route 2
Trimethylolpropane
Reactant of Route 3
Trimethylolpropane
Reactant of Route 4
Trimethylolpropane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimethylolpropane
Reactant of Route 6
Trimethylolpropane

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